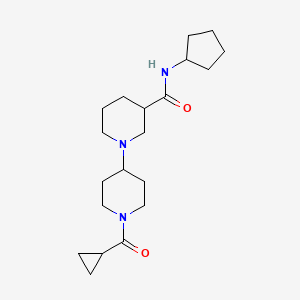![molecular formula C19H27N5 B6084616 1-phenyl-4-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]piperazine](/img/structure/B6084616.png)
1-phenyl-4-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-4-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]piperazine, commonly known as PAPP, is a chemical compound that has gained significant attention in scientific research. PAPP is a piperazine derivative that has been synthesized for its potential use in various biochemical and physiological studies.
Mechanism of Action
PAPP acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). It inhibits the reuptake of these neurotransmitters by binding to their respective transporters, thereby increasing their concentration in the synaptic cleft. This leads to an increase in neurotransmission and a potential therapeutic effect.
Biochemical and physiological effects:
PAPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an antidepressant effect. PAPP has also been shown to have a vasodilatory effect on blood vessels, which makes it a potential therapeutic agent for the treatment of hypertension. Additionally, PAPP has been shown to have an inhibitory effect on the growth of cancer cells.
Advantages and Limitations for Lab Experiments
PAPP has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. PAPP has also been shown to have a high affinity for its target transporters, making it a potent inhibitor. However, PAPP also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the use of PAPP in scientific research. One potential direction is the development of PAPP derivatives with improved pharmacokinetic properties. Another direction is the exploration of PAPP as a potential therapeutic agent for the treatment of depression, anxiety, and hypertension. Additionally, PAPP could be further studied for its potential use in cancer research. Overall, PAPP has shown great promise as a research tool and a potential therapeutic agent, and further research in this area is warranted.
Synthesis Methods
The synthesis of PAPP involves the reaction of 1-phenyl-4-piperidinone with 1-(1H-pyrazol-3-ylmethyl)-piperidine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using column chromatography to obtain pure PAPP.
Scientific Research Applications
PAPP has been extensively studied for its potential use as a research tool in various fields of science. It has been used in studies related to the central nervous system, cardiovascular system, and cancer research. PAPP has been shown to have an inhibitory effect on the reuptake of serotonin and norepinephrine, which makes it a potential therapeutic agent for the treatment of depression and anxiety disorders.
properties
IUPAC Name |
1-phenyl-4-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-2-5-18(6-3-1)23-11-13-24(14-12-23)19-7-4-10-22(16-19)15-17-8-9-20-21-17/h1-3,5-6,8-9,19H,4,7,10-16H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBGXZOBGQELTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NN2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-4-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084533.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6084545.png)

![2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6084564.png)
![methyl 5-(1-phenylethyl)-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6084565.png)
methylene]acetamide](/img/structure/B6084568.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinol](/img/structure/B6084575.png)
![4-(2-fluorophenoxy)-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6084578.png)
![2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6084592.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B6084597.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B6084603.png)


![ethyl (1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6084622.png)